3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea
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Overview
Description
1-(3-Benzyloxy-pyridin-2-yl)-3-phenyl-urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a benzyloxy group at the 3-position and a phenylurea moiety at the 1-position. Its distinct structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
The synthesis of 1-(3-benzyloxy-pyridin-2-yl)-3-phenyl-urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxy-pyridine intermediate: This step involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form 3-benzyloxy-pyridine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Benzyloxy-pyridin-2-yl)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(3-benzyloxy-pyridin-2-yl)-3-phenyl-urea involves its interaction with specific molecular targets and pathways. One key target is cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP). By binding to cyclophilin D, this compound inhibits the opening of the mPTP, thereby protecting mitochondrial function and preventing cell death . This mechanism is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction plays a critical role.
Comparison with Similar Compounds
1-(3-Benzyloxy-pyridin-2-yl)-3-phenyl-urea can be compared with other pyridyl-urea derivatives, such as:
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: This compound also targets mitochondrial dysfunction but features a piperazine moiety, which may confer different pharmacokinetic properties.
1-(3-Methoxy-pyridin-2-yl)-3-phenyl-urea: The methoxy group in place of the benzyloxy group may result in altered reactivity and biological activity.
The uniqueness of 1-(3-benzyloxy-pyridin-2-yl)-3-phenyl-urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-phenyl-3-(3-phenylmethoxypyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMAQSZJDBKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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